TRIA-662

Beschreibung

Trigonellamide is under investigation in clinical trial NCT01930240 (The Safety of a Hypolipidemic Agent in Healthy Normal Volunteers).

1-Methylnicotinamide is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

1-Methylnicotinamide has been reported in Drosophila melanogaster and Homo sapiens with data available.

TRIGONELLAMIDE is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

1-Methylnicotinamide is a metabolite found in or produced by Saccharomyces cerevisiae.

RN given refers to parent cpd

Structure

3D Structure

Eigenschaften

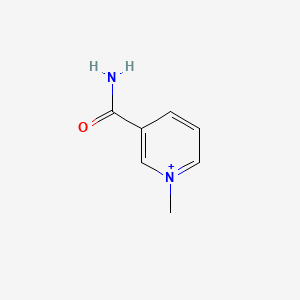

IUPAC Name |

1-methylpyridin-1-ium-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c1-9-4-2-3-6(5-9)7(8)10/h2-5H,1H3,(H-,8,10)/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDHMAVIPBRSVRG-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=CC(=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N2O+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1005-24-9 (chloride), 6456-44-6 (iodide) | |

| Record name | N(1)-Methylnicotinamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003106603 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10185019 | |

| Record name | N(1)-Methylnicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10185019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 1-Methylnicotinamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000699 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

855 mg/mL | |

| Record name | 1-Methylnicotinamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000699 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3106-60-3 | |

| Record name | 1-Methylnicotinamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3106-60-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N(1)-Methylnicotinamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003106603 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trigonellamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11710 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N(1)-Methylnicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10185019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRIGONELLAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UM47085BXC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-Methylnicotinamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000699 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

TRIA-662 (1-Methylnicotinamide): An Endogenous Metabolite with Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

TRIA-662, chemically known as 1-Methylnicotinamide (1-MNA) chloride, is an endogenous metabolite of nicotinamide (B372718) (Vitamin B3). Initially considered an inactive byproduct of NAD⁺ metabolism, recent scientific evidence has illuminated its significant biological activities, positioning it as a molecule of interest for therapeutic development. This technical guide provides a comprehensive overview of this compound, focusing on its biosynthesis, pharmacokinetics, and key signaling pathways through which it exerts its notable antithrombotic and anti-inflammatory effects. Detailed experimental protocols and quantitative data from preclinical and clinical studies are presented to support further research and development efforts.

Introduction to this compound (1-Methylnicotinamide)

This compound (1-MNA) is a quaternary pyridinium (B92312) cation naturally produced in the liver through the action of the enzyme nicotinamide N-methyltransferase (NNMT)[1]. It is a key component of the NAD⁺ salvage pathway, contributing to the regulation of cellular energy metabolism[2]. Beyond its metabolic role, this compound has been demonstrated to possess potent antithrombotic and anti-inflammatory properties, making it a promising candidate for addressing a range of cardiovascular and inflammatory conditions[2][3][4]. Its CAS number is 1005-24-9.

Biosynthesis and Metabolism

This compound is synthesized in the liver from nicotinamide, a form of vitamin B3. The enzyme nicotinamide N-methyltransferase (NNMT) catalyzes the transfer of a methyl group from S-adenosyl methionine (SAM) to the pyridine (B92270) nitrogen of nicotinamide, forming 1-MNA. 1-MNA is then further metabolized by aldehyde oxidase (AOX1) to N1-methyl-2-pyridone-5-carboxamide (M2PY) and N1-methyl-4-pyridone-5-carboxamide, which are the major metabolites excreted in the urine. The biosynthesis of 1-MNA is a crucial step in nicotinamide metabolism and has implications for cellular NAD⁺ levels.

Figure 1. Biosynthesis of this compound (1-MNA)

Pharmacokinetics

The pharmacokinetic profile of this compound has been investigated in both preclinical and clinical settings. Studies in rats have shown that the bioavailability and pharmacokinetic profile can be influenced by the salt form, with nitrate (B79036) salts showing higher bioavailability compared to chloride salts. In humans, basal plasma levels of 1-MNA have been measured, and its renal clearance is known to be mediated by organic cation transporters (OCTs) and multidrug and toxin extrusion (MATE) proteins.

Table 1: Pharmacokinetic Parameters of this compound (1-MNA) in Rats

| Parameter | MNACl (Chloride Salt) | MNANO3 (Nitrate Salt) |

| Bioavailability (%) | 9.1 | 22.4 |

| Cmax (µM) | 16.13 | 21.74 |

| tmax (h) | 0.63 | 1.92 |

| Volume of Distribution (Vss) (L/kg) | 0.76 | 1.96 |

| Data from a study in rats. |

Table 2: Basal Levels of this compound (1-MNA) in Humans

| Matrix | Concentration Range |

| Plasma | 4 - 120 ng/mL |

| Urine | 2000 - 15,000 ng/mL |

| Data from a study in healthy human subjects. |

Signaling Pathways and Mechanism of Action

This compound exerts its biological effects through distinct signaling pathways, primarily impacting vascular homeostasis and inflammation.

Antithrombotic Activity: The COX-2/Prostacyclin Pathway

The antithrombotic effects of this compound are mediated by the upregulation of the cyclooxygenase-2 (COX-2) pathway, leading to increased production of prostacyclin (PGI2). PGI2 is a potent vasodilator and inhibitor of platelet aggregation. This mechanism has been demonstrated in vivo in rat models of arterial thrombosis.

Figure 2. Antithrombotic Signaling Pathway of this compound

Anti-inflammatory Activity: The eNOS/Nitric Oxide Pathway

This compound also exhibits anti-inflammatory properties by enhancing the bioavailability of nitric oxide (NO) through the activation of endothelial nitric oxide synthase (eNOS). NO plays a crucial role in maintaining vascular health by promoting vasodilation and reducing inflammation. Studies have shown that this compound can reverse endothelial dysfunction in models of diabetes and hypertriglyceridemia.

Figure 3. Anti-inflammatory Signaling Pathway of this compound

Quantitative Data from Preclinical Studies

Table 3: Dose-Dependent Antithrombotic Effect of this compound in a Rat Model of Arterial Thrombosis

| Treatment Group | Dose (mg/kg, i.v.) | Thrombus Weight (mg) (Mean ± SEM) |

| Vehicle | - | 0.88 ± 0.10 |

| This compound | 3 | 0.90 ± 0.10 |

| This compound | 10 | 0.48 ± 0.20 |

| This compound | 30 | 0.44 ± 0.07** |

| *Data from a study in renovascular hypertensive rats. *p<0.01 vs. vehicle. |

Table 4: Effect of this compound on Inflammatory Markers in Activated Macrophages

| Treatment | Concentration | TNF-α Production | IL-6 Production | ROS Generation |

| Nicotinamide | (Non-cytotoxic) | Inhibited | Inhibited | Inhibited |

| This compound | (Non-cytotoxic) | No significant effect | No significant effect | Inhibited |

| Data from in vitro studies on LPS-stimulated peritoneal macrophages from CBA/J mice. |

Experimental Protocols

Assessment of Antithrombotic Activity in a Rat Model of Arterial Thrombosis

This protocol is based on the methodology described in studies investigating the antithrombotic effects of this compound.

Figure 4. Workflow for Rat Arterial Thrombosis Model

Methodology:

-

Animal Preparation: Male Wistar rats are anesthetized, and the common carotid artery is surgically exposed.

-

Thrombosis Induction: An electrical current is applied to the arterial wall to induce endothelial damage and subsequent thrombus formation.

-

Drug Administration: this compound or vehicle is administered intravenously at various doses prior to or following the induction of thrombosis.

-

Thrombus Evaluation: After a set period, the thrombosed segment of the artery is excised, and the wet weight of the thrombus is determined.

-

Data Analysis: Thrombus weight in the this compound-treated groups is compared to the vehicle control group to assess the dose-dependent antithrombotic effect.

Macrophage Inflammation Assay

This protocol is a generalized procedure based on standard methods for assessing the anti-inflammatory effects of compounds on macrophages.

References

- 1. 1-Methylnicotinamide (MNA), a primary metabolite of nicotinamide, exerts anti-thrombotic activity mediated by a cyclooxygenase-2/prostacyclin pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Macrophage Inflammatory Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

1-Methylnicotinamide Chloride: A Technical Guide to its Discovery, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methylnicotinamide (1-MNA) chloride, a primary metabolite of nicotinamide (B372718) (Vitamin B3), has emerged from being considered an inactive byproduct of NAD+ metabolism to a molecule of significant therapeutic interest. Initially identified in the mid-20th century, recent research has unveiled its potent anti-inflammatory, anti-thrombotic, and vasoprotective properties. This technical guide provides an in-depth overview of the discovery, chemical synthesis, and key signaling pathways of 1-MNA, tailored for researchers and professionals in drug development. It includes a historical account of its discovery, detailed experimental protocols for its synthesis, and a comprehensive analysis of its biological mechanisms of action, supported by quantitative data and visual pathway diagrams.

Discovery and Historical Context

The discovery of 1-Methylnicotinamide is intrinsically linked to the study of nicotinamide metabolism. In the 1940s, researchers investigating the metabolic fate of vitamin B3 identified methylated derivatives in urine, suggesting an active metabolic pathway beyond its role as a precursor for NAD+[1]. This led to the seminal work of Giulio Cantoni in 1951, who partially purified the enzyme responsible for this methylation, nicotinamide N-methyltransferase (NNMT), from rat liver. Cantoni's research laid the groundwork for understanding the biosynthesis of 1-MNA[1]. For decades, 1-MNA was largely regarded as an inactive metabolite, a mere byproduct of nicotinamide clearance[2][3]. However, subsequent research in the late 20th and early 21st centuries began to uncover its significant biological activities, shifting the paradigm and positioning 1-MNA as a molecule with therapeutic potential[2].

Chemical Synthesis of 1-Methylnicotinamide Chloride

The primary method for the chemical synthesis of 1-Methylnicotinamide chloride is through the direct methylation of nicotinamide. This process involves the quaternization of the pyridine (B92270) nitrogen atom of the nicotinamide ring. Various methylating agents can be employed, with methyl iodide and dimethyl sulfate (B86663) being the most common.

Synthesis via Methylation with Methyl Iodide

This method involves the reaction of nicotinamide with methyl iodide, typically in a suitable solvent. The iodide salt is initially formed, which can then be converted to the chloride salt if desired.

Experimental Protocol:

-

Dissolution: Dissolve nicotinamide (1 equivalent) in a suitable solvent such as acetonitrile (B52724) or a mixture of dichloromethane (B109758) and acetonitrile in a sealed reaction vessel equipped with a magnetic stirrer.

-

Addition of Methylating Agent: Add methyl iodide (1.5 to 3 equivalents) dropwise to the stirred solution at room temperature.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60°C) for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation of the Product: As the reaction proceeds, a precipitate of 1-Methylnicotinamide iodide will form. Collect the solid product by vacuum filtration.

-

Purification: Wash the collected solid with a cold solvent like diethyl ether to remove any unreacted starting materials and impurities. The product can be further purified by recrystallization.

-

Ion Exchange (Optional): To obtain the chloride salt, the iodide salt can be dissolved in water and passed through an anion-exchange resin charged with chloride ions.

Synthesis via Methylation with Dimethyl Sulfate

Dimethyl sulfate is a potent and cost-effective methylating agent that can also be used for the synthesis of 1-MNA.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, suspend nicotinamide (1 equivalent) in a solvent like methanol (B129727) or a solvent-free medium.

-

Addition of Base and Methylating Agent: Add a base such as sodium bicarbonate (to capture the acidic byproduct) and then slowly add dimethyl sulfate (1.2 to 2 equivalents) to the suspension while stirring.

-

Reaction Conditions: Heat the reaction mixture, for example, at reflux, for a period of 2-6 hours. Monitor the reaction by TLC.

-

Work-up: After the reaction is complete, cool the mixture and add water to hydrolyze any excess dimethyl sulfate.

-

Isolation and Purification: The aqueous solution can be washed with an organic solvent to remove non-polar impurities. The aqueous layer containing the product can then be concentrated under reduced pressure. The resulting crude product is then purified by recrystallization to yield 1-Methylnicotinamide sulfate, which can be converted to the chloride salt via ion exchange.

Purification by Recrystallization

Recrystallization is a crucial step to obtain high-purity 1-Methylnicotinamide chloride.

Experimental Protocol:

-

Solvent Selection: Choose a suitable solvent or solvent system in which 1-MNA chloride has high solubility at elevated temperatures and low solubility at room or lower temperatures. A mixture of a polar solvent like water or methanol with a less polar solvent like isopropanol (B130326) or acetone (B3395972) is often effective.

-

Dissolution: Dissolve the crude 1-MNA chloride in a minimal amount of the hot solvent system.

-

Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the solution briefly boiled and then filtered while hot to remove the charcoal and colored impurities.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Isolation of Crystals: Collect the pure crystals by vacuum filtration.

-

Drying: Wash the crystals with a small amount of the cold recrystallization solvent and then dry them under vacuum.

Characterization of 1-Methylnicotinamide Chloride

The synthesized 1-Methylnicotinamide chloride is characterized using various analytical techniques to confirm its identity and purity.

| Parameter | Method | Expected Results |

| Appearance | Visual Inspection | White to off-white crystalline powder. |

| Melting Point | Melting Point Apparatus | Approximately 235-240 °C (decomposes). |

| Solubility | Solubilization Test | Soluble in water and methanol; sparingly soluble in ethanol. |

| Identity | 1H & 13C NMR | Characteristic chemical shifts and coupling constants for the methyl and pyridinium (B92312) ring protons and carbons. |

| Identity | Mass Spectrometry | A molecular ion peak corresponding to the 1-methylnicotinamide cation (m/z ≈ 137.07). |

| Purity | HPLC | A single major peak corresponding to 1-MNA. |

Spectroscopic Data

-

1H NMR (600 MHz, D2O): δ 9.28 (s, 1H), 9.01 (d, J = 6.3 Hz, 1H), 8.88 (d, J = 8.1 Hz, 1H), 8.19 (dd, J = 8.1, 6.3 Hz, 1H), 4.47 (s, 3H).

-

13C NMR (125 MHz, D2O): δ 165.9, 146.9, 145.2, 142.8, 135.1, 128.9, 48.6.

-

Mass Spectrometry (ESI+): The fragmentation pattern typically shows a prominent molecular ion at m/z 137. Key fragments may arise from the loss of the carbamoyl (B1232498) group or cleavage of the pyridine ring.

Biological Activity and Signaling Pathways

1-MNA exhibits a range of biological activities, primarily centered around its anti-inflammatory and vasoprotective effects. These actions are mediated through several key signaling pathways.

The Prostacyclin (PGI2) Pathway

A major mechanism of 1-MNA's action is the induction of prostacyclin (PGI2) synthesis, a potent vasodilator and inhibitor of platelet aggregation. This effect is mediated through the activation of cyclooxygenase-2 (COX-2).

The Nitric Oxide (NO) Pathway

1-MNA has been shown to enhance the bioavailability of nitric oxide (NO), a critical signaling molecule in the vascular endothelium that promotes vasodilation. This is achieved through the activation of endothelial nitric oxide synthase (eNOS).

The NAD+ Salvage Pathway and NNMT Inhibition

1-MNA is not only a product of the NAD+ salvage pathway but also acts as a feedback inhibitor of the enzyme that produces it, Nicotinamide N-methyltransferase (NNMT). By inhibiting NNMT, 1-MNA can indirectly influence the levels of nicotinamide available for NAD+ synthesis.

Quantitative Data on Biological Activity

The biological effects of 1-MNA have been quantified in numerous preclinical and clinical studies. The following tables summarize some of these findings.

Table 1: In Vivo Anti-inflammatory and Anti-thrombotic Effects of 1-MNA

| Model | Species | Dose | Effect | Reference |

| Contact Hypersensitivity | Mice | 100 mg/kg/day (oral) | 37% inhibition of ear swelling | |

| Arterial Thrombosis | Rats | 3-30 mg/kg (i.v.) | Dose-dependent reduction in thrombus formation | |

| High-Fat Diet-Induced Cardiac Injury | Mice | 100 mg/kg/day (oral) | Significant reduction in inflammatory cytokines (TNF-α, IL-6, IL-1β) |

Table 2: Effect of 1-MNA on Cytokine Production in LPS-Stimulated Macrophages

| Cytokine | Concentration of 1-MNA | Effect on Production (%) | Reference |

| TNF-α | Up to 30 mM | No significant effect | |

| IL-6 | Up to 30 mM | No significant effect | |

| IL-10 | Up to 30 mM | No significant effect |

Note: In contrast to nicotinamide, 1-MNA does not directly suppress pro-inflammatory cytokine production in macrophages, suggesting its anti-inflammatory effects are primarily mediated through its actions on the endothelium.

Conclusion

1-Methylnicotinamide chloride, once considered an inert metabolite, is now recognized as a bioactive molecule with significant therapeutic potential, particularly in the context of cardiovascular and inflammatory diseases. Its synthesis from the readily available precursor nicotinamide is straightforward, and its biological activities are mediated through well-defined signaling pathways involving prostacyclin and nitric oxide. The quantitative data presented underscore its efficacy in preclinical models. Further research into the clinical applications of 1-MNA is warranted to fully explore its therapeutic utility. This guide provides a foundational resource for scientists and drug development professionals interested in harnessing the potential of this intriguing endogenous molecule.

References

- 1. Frontiers | 1-methylnicotinamide modulates IL-10 secretion and voriconazole metabolism [frontiersin.org]

- 2. 1-Methylnicotinamide and nicotinamide: two related anti-inflammatory agents that differentially affect the functions of activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-Methylnicotinamide (MNA), a primary metabolite of nicotinamide, exerts anti-thrombotic activity mediated by a cyclooxygenase-2/prostacyclin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetic Profile of 1-Methylnicotinamide Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylnicotinamide (1-MNA), a primary metabolite of nicotinamide (B372718) (Vitamin B3), has emerged from being considered an inactive byproduct of NAD+ metabolism to a molecule of significant interest for its therapeutic potential.[1][2] Administered as 1-Methylnicotinamide chloride, this quaternary ammonium (B1175870) compound has demonstrated noteworthy anti-inflammatory, anti-thrombotic, and endothelial-protective effects.[3][4] Understanding its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—is critical for the development of 1-MNA as a potential therapeutic agent. This technical guide provides an in-depth overview of the current knowledge regarding the pharmacokinetic profile of 1-Methylnicotinamide chloride, complete with quantitative data, detailed experimental methodologies, and visual representations of key biological pathways.

Pharmacokinetic Profile: Quantitative Data

The pharmacokinetic parameters of 1-Methylnicotinamide chloride have been primarily characterized in preclinical studies. The following tables summarize the key quantitative data from studies in rats, providing a comparative look at its profile when administered via different routes and with different counter-ions.

Table 1: Pharmacokinetic Parameters of 1-Methylnicotinamide Chloride in Rats Following Intragastric Administration

| Parameter | Value | Salt Form | Reference |

| Bioavailability (F%) | 9.1% | Chloride | [3] |

| Maximum Plasma Concentration (Cmax) | 16.13 µM | Chloride | |

| Time to Maximum Plasma Concentration (Tmax) | 0.63 h | Chloride | |

| Volume of Distribution (Vss) | 0.76 L/kg | Chloride |

Table 2: Comparative Pharmacokinetic Parameters of 1-Methylnicotinamide Salts in Rats

| Parameter | 1-MNA Chloride | 1-MNA Nitrate | 1-MNA Nitrite | Reference |

| Bioavailability (F%) | 9.1% | 22.4% | 9.2% | |

| Cmax (µM) | 16.13 | 21.74 | 56.65 | |

| Tmax (h) | 0.63 | 1.92 | 0.22 | |

| Vss (L/kg) | 0.76 | 1.96 | 1.05 |

Key Biological Pathways

The biological effects of 1-MNA are intrinsically linked to its interaction with specific signaling pathways and its metabolic fate. The following diagrams, generated using the DOT language, illustrate these key processes.

Metabolism of 1-Methylnicotinamide

1-MNA is a product of nicotinamide metabolism and is further metabolized by aldehyde oxidase.

Cyclooxygenase-2 (COX-2) and Prostacyclin (PGI2) Signaling Pathway

1-MNA exerts anti-thrombotic effects by modulating the COX-2/PGI2 pathway.

Endothelial Nitric Oxide Synthase (eNOS) Signaling Pathway

1-MNA enhances endothelial function through the eNOS pathway.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the pharmacokinetic profile of 1-Methylnicotinamide chloride.

In Vivo Pharmacokinetic Study in Rats

This protocol outlines the general procedure for determining the pharmacokinetic profile of 1-MNA in rats following oral or intravenous administration.

1. Animal Model:

-

Species: Male Wistar or Sprague-Dawley rats.

-

Housing: Housed in a controlled environment with a 12-hour light/dark cycle and access to standard chow and water ad libitum. Animals are fasted overnight before dosing.

2. Dosing:

-

Oral (PO): 1-MNA chloride is dissolved in a suitable vehicle (e.g., water or saline) and administered by oral gavage.

-

Intravenous (IV): A solution of 1-MNA chloride is administered via the tail vein.

3. Sample Collection:

-

Blood samples (approximately 0.2-0.3 mL) are collected from the tail vein or jugular vein at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 360, and 480 minutes) into tubes containing an anticoagulant (e.g., heparin or EDTA).

-

Plasma is separated by centrifugation and stored at -80°C until analysis.

4. Bioanalytical Method:

-

Quantification of 1-MNA in plasma samples is performed using a validated LC-MS/MS method.

5. Pharmacokinetic Analysis:

-

Pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), half-life (t1/2), clearance (CL), and volume of distribution (Vd) are calculated using non-compartmental analysis software.

Single-Pass Intestinal Perfusion (SPIP) in Rats

The SPIP technique is employed to assess the intestinal permeability of 1-MNA.

1. Animal Preparation:

-

Rats are anesthetized, and the abdomen is opened via a midline incision.

-

A segment of the jejunum (approximately 10 cm) is isolated and cannulated at both ends with flexible tubing.

-

The cannulated segment is rinsed with saline (37°C) to remove intestinal contents.

2. Perfusion:

-

The inlet cannula is connected to a syringe pump, and a perfusion buffer (e.g., Krebs-Ringer buffer) containing a known concentration of 1-MNA chloride and a non-absorbable marker (e.g., phenol (B47542) red) is perfused at a constant flow rate (e.g., 0.2 mL/min).

-

The perfusate is collected from the outlet cannula at specified time intervals for 90-120 minutes.

3. Sample Analysis:

-

The concentrations of 1-MNA and the non-absorbable marker in the collected perfusate are determined by LC-MS/MS and UV-Vis spectrophotometry, respectively.

4. Permeability Calculation:

-

The effective permeability coefficient (Peff) is calculated based on the steady-state concentrations of 1-MNA at the inlet and outlet of the intestinal segment, corrected for water flux.

In Vitro Metabolism Using Liver Microsomes

This assay evaluates the metabolic stability of 1-MNA in the presence of liver enzymes.

1. Incubation Mixture:

-

The reaction mixture contains liver microsomes (from rat or human), 1-MNA chloride, and a buffered solution (e.g., phosphate (B84403) buffer, pH 7.4).

-

The reaction is initiated by the addition of an NADPH-regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

2. Incubation Conditions:

-

The mixture is incubated at 37°C with gentle shaking.

-

Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched by adding a cold organic solvent (e.g., acetonitrile).

3. Sample Analysis:

-

The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining 1-MNA.

4. Data Analysis:

-

The rate of disappearance of 1-MNA is used to calculate the in vitro half-life and intrinsic clearance, which provide an indication of its metabolic stability.

Analytical Method: LC-MS/MS for Quantification in Biological Samples

A sensitive and specific LC-MS/MS method is essential for the accurate quantification of 1-MNA in plasma, urine, and other biological matrices.

1. Sample Preparation:

-

Protein precipitation is a common method for plasma and serum samples, where a cold organic solvent like acetonitrile (B52724) is added to precipitate proteins.

-

Urine samples may require dilution before analysis.

2. Chromatographic Separation:

-

Separation is typically achieved using a C18 or a cyano (CN) column with a gradient elution of a mobile phase consisting of an aqueous component (e.g., ammonium formate (B1220265) buffer) and an organic component (e.g., acetonitrile).

3. Mass Spectrometric Detection:

-

A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is commonly used.

-

Detection is performed in Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for 1-MNA and an internal standard. For 1-MNA, a common transition is m/z 137.1 → 94.1.

4. Method Validation:

-

The method is validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

Experimental Workflow for Pharmacokinetic Characterization

The following diagram illustrates a typical workflow for the comprehensive pharmacokinetic evaluation of a compound like 1-Methylnicotinamide chloride.

Conclusion

The pharmacokinetic profile of 1-Methylnicotinamide chloride is characterized by moderate oral bioavailability and rapid absorption in preclinical models. Its metabolism is primarily mediated by aldehyde oxidase, leading to the formation of pyridone derivatives, and it is subject to renal excretion. The compound's engagement with the COX-2/PGI2 and eNOS signaling pathways underpins its therapeutic potential. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of 1-Methylnicotinamide chloride as a promising therapeutic agent. Further research, particularly clinical studies in humans, is necessary to fully elucidate its pharmacokinetic and pharmacodynamic properties in a clinical setting.

References

- 1. Aldehyde oxidase-catalyzed metabolism of N1-methylnicotinamide in vivo and in vitro in chimeric mice with humanized liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Predicting Human Intestinal Permeability using Single-pass Intestinal Perfusion in rat [sites.ualberta.ca]

- 3. researchgate.net [researchgate.net]

- 4. ijpsonline.com [ijpsonline.com]

TRIA-662 (1-Methylnicotinamide Chloride): A Technical Overview of its Antithrombotic and Anti-inflammatory Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

TRIA-662, chemically known as 1-Methylnicotinamide (MNA) chloride, is an endogenous metabolite of nicotinamide (B372718) (Vitamin B3) that has demonstrated significant antithrombotic and anti-inflammatory properties. This technical guide provides an in-depth overview of the core mechanisms, quantitative data from key preclinical studies, and detailed experimental protocols relevant to the investigation of this compound. The primary mechanism of its antithrombotic action is mediated through the upregulation of the cyclooxygenase-2 (COX-2)/prostacyclin (PGI2) pathway, leading to inhibition of platelet aggregation and thrombus formation. Its anti-inflammatory effects are associated with the modulation of key inflammatory pathways, including the inhibition of the Toll-like receptor 4 (TLR4)-NF-κB signaling cascade and a reduction in pro-inflammatory cytokine production. This document serves as a comprehensive resource for researchers and professionals in drug development interested in the therapeutic potential of this compound.

Core Concepts: Antithrombotic and Anti-inflammatory Mechanisms

This compound exhibits a dual mode of action, targeting key pathways in both thrombosis and inflammation.

Antithrombotic Effects

The antithrombotic activity of this compound is primarily attributed to its ability to stimulate the production of prostacyclin (PGI2), a potent endogenous inhibitor of platelet aggregation.[1][2][3] This effect is mediated by the upregulation of cyclooxygenase-2 (COX-2).[1][3] Unlike direct-acting antiplatelet agents, this compound does not directly inhibit platelet aggregation in vitro but rather modulates endothelial cell function to prevent thrombus formation in vivo.

Anti-inflammatory Effects

This compound demonstrates anti-inflammatory properties by modulating immune responses and inflammatory signaling pathways. It has been shown to reduce the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). A key mechanism is the inhibition of the Toll-like receptor 4 (TLR4)-NF-κB signaling pathway, a critical pathway in the inflammatory response. Furthermore, this compound has been observed to inhibit the generation of reactive oxygen species (ROS), contributing to its anti-inflammatory profile.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the antithrombotic and anti-inflammatory effects of this compound (1-Methylnicotinamide chloride).

Table 1: Antithrombotic Effects of this compound in a Rat Model of Arterial Thrombosis

| Dosage (mg/kg, i.v.) | Thrombus Weight (mg) | Percentage Inhibition | Reference |

| Control (0.9% NaCl) | 1.5 ± 0.1 | - | |

| 3 | 1.1 ± 0.1 | 27% | |

| 10 | 0.8 ± 0.1 | 47% | |

| 30 | 0.5 ± 0.1 | 67% | |

| p<0.05 vs. Control |

Table 2: Effect of this compound on Inflammatory Markers in a Rat Model of Necrotizing Enterocolitis

| Treatment | TNF-α Expression (relative) | IL-1β Expression (relative) | Reference |

| Control | 1.0 | 1.0 | |

| NEC Model | 3.5 ± 0.4 | 4.2 ± 0.5 | |

| NEC Model + this compound | 1.8 ± 0.3 | 2.1 ± 0.3 | |

| *p<0.05 vs. NEC Model |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound's bioactivity.

Rat Model of Electrically Induced Arterial Thrombosis

This protocol is adapted from studies investigating the in vivo antithrombotic effects of this compound.

Objective: To evaluate the dose-dependent effect of this compound on arterial thrombus formation in renovascular hypertensive rats.

Materials:

-

Male Wistar rats

-

This compound (1-Methylnicotinamide chloride)

-

Pentobarbital (anesthetic)

-

0.9% NaCl (vehicle)

-

Surgical instruments

-

Electrode for arterial injury

-

Microbalance

Procedure:

-

Induce renovascular hypertension in rats by partial clipping of the left renal artery. Sham-operated rats serve as controls.

-

After a suitable period for hypertension development (e.g., 6 weeks), anesthetize the rats with pentobarbital.

-

Expose the common carotid artery and place a stimulating electrode.

-

Administer this compound intravenously at desired doses (e.g., 3, 10, 30 mg/kg) or vehicle (0.9% NaCl) 5-10 minutes before thrombosis induction.

-

Induce arterial thrombosis by electrical stimulation of the carotid artery.

-

After a set period (e.g., 30 minutes), excise the thrombosed arterial segment.

-

Remove the thrombus, air-dry it at 37°C, and weigh it 24 hours after the experiment.

-

To investigate the mechanism, administer a COX inhibitor (e.g., indomethacin (B1671933) or rofecoxib) prior to this compound administration and follow the same procedure.

In Vitro Macrophage Cytokine Production Assay

This protocol is based on studies assessing the anti-inflammatory effects of this compound on activated macrophages.

Objective: To determine the effect of this compound on the production of pro-inflammatory cytokines by lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

Peritoneal macrophages from mice (e.g., CBA/J strain)

-

This compound (1-Methylnicotinamide chloride)

-

Lipopolysaccharide (LPS)

-

Cell culture medium (e.g., RPMI 1640)

-

Fetal bovine serum (FBS)

-

Penicillin-Streptomycin

-

ELISA kits for TNF-α and IL-6

Procedure:

-

Harvest peritoneal macrophages from mice.

-

Plate the macrophages in a 96-well plate at a suitable density and allow them to adhere.

-

Stimulate the macrophages with LPS (e.g., 100 ng/mL) in the presence or absence of varying concentrations of this compound.

-

Incubate the cells for a specified period (e.g., 24 hours) at 37°C in a humidified 5% CO2 incubator.

-

Collect the cell culture supernatants.

-

Measure the concentrations of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.

-

Results are typically expressed as the percentage of cytokine production relative to the LPS-stimulated control.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: Antithrombotic signaling pathway of this compound.

Caption: Anti-inflammatory signaling pathway of this compound.

Caption: Experimental workflow for in vivo antithrombosis model.

References

- 1. 1-Methylnicotinamide (MNA), a primary metabolite of nicotinamide, exerts anti-thrombotic activity mediated by a cyclooxygenase-2/prostacyclin pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1-Methylnicotinamide - Wikipedia [en.wikipedia.org]

- 3. 1-Methylnicotinamide (MNA), a primary metabolite of nicotinamide, exerts anti-thrombotic activity mediated by a cyclooxygenase-2/prostacyclin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

TRIA-662: A Comprehensive Technical Review of its Safety and Toxicity Profile

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

TRIA-662, chemically known as 1-Methylnicotinamide (1-MNA) chloride, is an endogenous metabolite of nicotinamide (B372718) (Vitamin B3) with demonstrated anti-thrombotic and anti-inflammatory properties. This document provides an in-depth technical guide on the safety and toxicity profile of this compound, drawing from available preclinical data. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent. This review summarizes key findings from pivotal toxicity studies, outlines probable experimental methodologies based on established guidelines, and illustrates the compound's primary signaling pathways.

Toxicological Profile

The safety of this compound has been evaluated in subchronic toxicity studies. The key findings from a 91-day oral toxicity study in rats provide the primary basis for its toxicological assessment.

Subchronic Oral Toxicity in Rats

A 91-day oral toxicity study in rats was conducted to evaluate the safety profile of this compound. The European Food Safety Authority (EFSA) panel reviewed this study and identified a reference point for risk assessment.[1]

Key Findings:

-

Epithelium Degeneration of the Non-Glandular Stomach: At all dose levels tested, degeneration of the epithelium in the non-glandular region of the stomach was observed. However, this finding is considered to have low toxicological relevance to humans as the human stomach lacks a non-glandular equivalent.[1][2]

-

Changes in Urine pH: At higher doses of 500 and 1,000 mg/kg body weight (bw), changes in urine pH were noted.[1][2]

-

Reference Point: Due to the observed changes in urine pH at higher doses, the EFSA panel established a reference point of 250 mg/kg bw/day for this compound in this rat study, as the adversity of this finding could not be entirely ruled out.

Table 1: Summary of Key Findings from the 91-Day Oral Toxicity Study of this compound in Rats

| Finding | Dose Levels with Observation | Toxicological Relevance to Humans | Reference Point (NOAEL/Reference Dose) |

| Epithelium Degeneration (Non-glandular stomach) | All dose levels | Low | Not established |

| Changes in Urine pH | 500 and 1,000 mg/kg bw | Uncertain | 250 mg/kg bw/day |

Experimental Protocols

While the complete proprietary experimental protocols for the pivotal this compound toxicity studies are not publicly available, the methodologies likely followed standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).

Probable Methodology for the 91-Day Oral Toxicity Study in Rodents (based on OECD Guideline 408)

This section outlines a probable experimental design for a 91-day repeated dose oral toxicity study, consistent with international standards.

Objective: To characterize the toxic effects of this compound following 90 days of daily oral administration in a rodent species.

Test System:

-

Species: Rat (e.g., Sprague-Dawley or Wistar strain)

-

Sex: Both male and female animals

-

Number of Animals: At least 10 animals per sex per group

Administration of the Test Substance:

-

Route: Oral (gavage, in feed, or in drinking water)

-

Dose Levels: A control group and at least three dose levels of this compound.

-

Duration: Daily for 90 days.

Observations:

-

Clinical Signs: Daily observations for signs of toxicity.

-

Body Weight and Food/Water Consumption: Measured weekly.

-

Hematology and Clinical Biochemistry: Blood samples collected at termination for analysis of key parameters.

-

Urinalysis: Urine samples collected at termination.

-

Gross Necropsy: Macroscopic examination of all animals at the end of the study.

-

Histopathology: Microscopic examination of organs and tissues.

Workflow Diagram:

Caption: Probable workflow for a 91-day oral toxicity study of this compound in rats.

Signaling Pathways

This compound exerts its biological effects through modulation of key signaling pathways involved in vascular homeostasis and inflammation.

Prostacyclin (PGI₂) Signaling Pathway

This compound is an endogenous activator of prostacyclin (PGI₂) synthesis. This pathway is central to its anti-thrombotic and anti-inflammatory actions.

Caption: this compound activates the COX-2 enzyme, leading to increased PGI₂ production.

Nitric Oxide (NO) Signaling Pathway

This compound enhances the bioavailability of nitric oxide (NO) and modulates the activity of endothelial nitric oxide synthase (eNOS), contributing to its vasoprotective effects.

Caption: this compound regulates eNOS activity, enhancing NO bioavailability.

Conclusion

Based on the available data, this compound demonstrates a favorable preclinical safety profile. The primary finding in a 91-day rat oral toxicity study was epithelium degeneration in the non-glandular stomach, which is of low toxicological concern for humans. Changes in urine pH at high doses led to the establishment of a conservative reference point. The known mechanisms of action, involving the prostacyclin and nitric oxide pathways, provide a strong rationale for its therapeutic potential in cardiovascular and inflammatory conditions. Further investigation, including well-designed clinical trials, is warranted to fully elucidate the safety and efficacy of this compound in human populations.

References

The Therapeutic Potential of 1-Methylnicotinamide Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methylnicotinamide chloride (1-MNA), an endogenous metabolite of nicotinamide (B372718) (Vitamin B3), has emerged from being considered an inactive byproduct to a molecule of significant therapeutic interest.[1][2][3] Extensive preclinical and emerging clinical research has unveiled its potent anti-inflammatory, anti-thrombotic, and vasoprotective properties.[4][5] This technical guide provides an in-depth overview of the core therapeutic potential of 1-MNA, focusing on its mechanisms of action, supported by quantitative data from key studies, detailed experimental protocols, and visualizations of the critical signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development exploring the potential of 1-MNA in various therapeutic areas.

Core Therapeutic Areas and Mechanisms of Action

1-MNA exhibits a multi-faceted therapeutic potential, primarily centered around its effects on the vascular endothelium, inflammation, and metabolic processes. Its biological activities are largely attributed to the modulation of key signaling pathways, including the cyclooxygenase-2 (COX-2)/prostacyclin (PGI2) pathway, nitric oxide (NO) bioavailability, and the regulation of NAD+ metabolism.

Anti-Thrombotic and Vasoprotective Effects

A significant body of evidence highlights the anti-thrombotic and vasoprotective properties of 1-MNA. It has been shown to inhibit platelet-dependent thrombosis and improve endothelial function.

Mechanism of Action: The primary mechanism underlying the anti-thrombotic effect of 1-MNA involves the upregulation of prostacyclin (PGI2) synthesis through the activation of cyclooxygenase-2 (COX-2) in the endothelium. PGI2 is a potent vasodilator and inhibitor of platelet aggregation. Additionally, 1-MNA enhances the bioavailability of nitric oxide (NO), a critical molecule for vasodilation and maintaining vascular health.

Signaling Pathway: 1-MNA-Induced Vasoprotection

Caption: 1-MNA signaling pathway for vasoprotection.

Anti-Inflammatory Properties

1-MNA has demonstrated significant anti-inflammatory effects in various preclinical models. This activity is particularly relevant in the context of vascular inflammation and inflammatory skin conditions.

Mechanism of Action: The anti-inflammatory effects of 1-MNA are linked to its ability to modulate the production of pro-inflammatory mediators. It has been shown to reduce the expression of cytokines such as TNF-α and IL-6 by inhibiting the NF-κB signaling pathway. Furthermore, 1-MNA can activate the Nrf2 pathway, a key regulator of the antioxidant response, which contributes to its anti-inflammatory and cytoprotective effects.

Signaling Pathway: 1-MNA in Inflammation and Oxidative Stress

Caption: 1-MNA's role in inflammation and oxidative stress.

NAD+ Metabolism and Sirtuin Activation

1-MNA plays a role in the regulation of nicotinamide adenine (B156593) dinucleotide (NAD+) metabolism. NAD+ is a crucial coenzyme in cellular redox reactions and a substrate for sirtuins, a class of enzymes involved in cellular regulation, including metabolism and aging.

Mechanism of Action: 1-MNA is a product of the enzyme nicotinamide N-methyltransferase (NNMT), which methylates nicotinamide. By acting as a feedback inhibitor of NNMT, exogenous 1-MNA can increase the availability of nicotinamide for the NAD+ salvage pathway, thereby potentially boosting NAD+ levels. Furthermore, 1-MNA has been shown to increase the protein expression of SIRT1, a key sirtuin, which may contribute to its beneficial metabolic effects.

Signaling Pathway: 1-MNA and NAD+ Metabolism

References

- 1. medrxiv.org [medrxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 1-MNA Ameliorates High Fat Diet-Induced Heart Injury by Upregulating Nrf2 Expression and Inhibiting NF-κB in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

Methodological & Application

Application Notes and Protocols for the Quantification of TRIA-662 (1-Methylnicotinamide) in Plasma

For Researchers, Scientists, and Drug Development Professionals

Introduction

TRIA-662, chemically known as 1-Methylnicotinamide (1-MN), is an endogenous metabolite of nicotinamide (B372718). It has garnered significant interest in the scientific community due to its potential therapeutic activities, including antithrombotic and anti-inflammatory effects[1]. Accurate measurement of this compound levels in plasma is crucial for pharmacokinetic studies, drug efficacy evaluation, and understanding its physiological roles. This document provides detailed application notes and protocols for the quantification of this compound in plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.

Principle of the Method

The method described herein is based on the principle of LC-MS/MS for the selective detection and quantification of this compound in a complex biological matrix like plasma. The workflow involves initial sample preparation to remove proteins and other interfering substances. This is followed by chromatographic separation of this compound from other plasma components using a liquid chromatograph. The separated analyte is then introduced into a tandem mass spectrometer, where it is ionized, and a specific precursor ion is selected. This precursor ion is then fragmented, and a specific product ion is monitored for quantification. The use of a stable isotope-labeled internal standard (IS) is recommended to ensure high accuracy and precision by correcting for matrix effects and variations in sample processing and instrument response.

Materials and Reagents

-

This compound (1-Methylnicotinamide iodide) reference standard

-

1-Methylnicotinamide-d3 (or other suitable stable isotope-labeled internal standard)

-

Acetonitrile (B52724) (ACN), LC-MS grade

-

Methanol (B129727) (MeOH), LC-MS grade

-

Formic acid (FA), LC-MS grade

-

Ammonium (B1175870) formate (B1220265), LC-MS grade

-

Ultrapure water (e.g., Milli-Q or equivalent)

-

Human plasma (drug-free, for calibration standards and quality controls)

-

Microcentrifuge tubes

-

Autosampler vials

Instrumentation

-

A Liquid Chromatography system capable of gradient elution.

-

A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Data acquisition and processing software.

Experimental Protocols

Preparation of Standard Solutions

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and the internal standard in methanol to prepare individual primary stock solutions.

-

Working Standard Solutions: Serially dilute the primary stock solutions with a mixture of water and acetonitrile (e.g., 50:50 v/v) to prepare a series of working standard solutions at various concentrations.

-

Internal Standard Working Solution: Prepare a working solution of the internal standard at a fixed concentration (e.g., 100 ng/mL) in the same diluent.

Preparation of Calibration Curve and Quality Control Samples

-

Calibration Curve (CC) Samples: Spike known concentrations of this compound working standard solutions into drug-free human plasma to prepare a calibration curve ranging from, for example, 2.5 to 80 ng/mL[2].

-

Quality Control (QC) Samples: Prepare QC samples in drug-free human plasma at a minimum of three concentration levels (low, medium, and high) within the calibration range.

Plasma Sample Preparation (Protein Precipitation)

-

Label microcentrifuge tubes for each sample, standard, and QC.

-

To 100 µL of plasma sample, CC, or QC in a microcentrifuge tube, add 20 µL of the internal standard working solution and vortex briefly.

-

Add 300 µL of cold acetonitrile to precipitate the plasma proteins[2][3].

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge the tubes at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are example LC-MS/MS conditions. These should be optimized for the specific instrumentation used.

-

Liquid Chromatography:

-

Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column or a reverse-phase C18 column can be used. For example, a Waters Spherisorb S5 CN microbore column (2.0 × 100 mm, 5 μm) has been reported[2].

-

Mobile Phase A: 5 mM ammonium formate in water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5-10 µL.

-

Gradient Elution: A typical gradient would start with a high percentage of organic phase, gradually increasing the aqueous phase for HILIC, or the reverse for reverse-phase chromatography.

-

-

Mass Spectrometry:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

This compound (1-Methylnicotinamide): Precursor ion (m/z) 137.1 → Product ion (m/z) 94.1.

-

Internal Standard (e.g., 1-Methylnicotinamide-d3): The transition will be shifted by the mass of the isotopes (e.g., m/z 140.1 → 97.1).

-

-

Instrument Parameters: Optimize parameters such as capillary voltage, source temperature, and collision energy for maximum signal intensity.

-

Data Presentation

The following table summarizes key quantitative parameters for the analysis of this compound in plasma, based on published methods.

| Parameter | Value | Reference |

| Linear Range in Plasma | 2.5 - 80.0 ng/mL | |

| Lower Limit of Quantification (LLOQ) | 2.5 ng/mL | |

| Intra-day Precision (RSD) | < 6.90% | |

| Inter-day Precision (RSD) | < 6.90% | |

| Recovery | > 88% | |

| Basal Plasma Levels in Humans | 4 - 120 ng/mL |

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for the quantification of this compound in plasma.

Logical Relationship of the Analytical Method

Caption: Core principles of the LC-MS/MS method for this compound analysis.

References

- 1. HPLC-UV method for measuring nicotinamide N-methyltransferase activity in biological samples: evidence for substrate inhibition kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Simultaneous determination of nicotinamide and N1 -methylnicotinamide in human serum by LC-MS/MS to associate their serum concentrations with obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

experimental protocols for using 1-Methylnicotinamide chloride in vitro

Application Notes: 1-Methylnicotinamide Chloride (1-MNA) In Vitro

Introduction

1-Methylnicotinamide (1-MNA) is an endogenous metabolite of nicotinamide (B372718) (a form of vitamin B3), produced by the enzyme nicotinamide N-methyltransferase (NNMT). Long considered an inactive metabolite, recent research has unveiled its significant biological activities, establishing 1-MNA as a molecule with potent anti-inflammatory, anti-thrombotic, and vasoprotective properties. Its chloride salt form is often used in research due to its stability. These application notes provide an overview of the in vitro uses of 1-MNA, focusing on its mechanisms of action and providing protocols for its application in a research setting.

Key In Vitro Applications

-

Anti-inflammatory and Immunomodulatory Effects:

-

NLRP3 Inflammasome Inhibition: 1-MNA has been shown to specifically reduce the activation of the NLRP3 inflammasome in human macrophages. This effect is linked to its ability to scavenge reactive oxygen species (ROS), a key trigger for inflammasome assembly. This makes 1-MNA a valuable tool for studying NLRP3-related inflammatory pathways.

-

NF-κB Pathway Inhibition: In models of cellular stress, such as cardiomyocytes treated with palmitic acid (PA), 1-MNA inhibits the activation of the pro-inflammatory NF-κB pathway. This leads to a downstream reduction in the expression of inflammatory cytokines like TNF-α, IL-1β, and IL-6.

-

T-Cell Modulation: In the context of the tumor microenvironment, 1-MNA has been found to have immunomodulatory effects on T-cells, inducing the secretion of TNF-α.

-

-

Anti-oxidant and Cytoprotective Activity:

-

ROS Reduction: 1-MNA effectively reduces intracellular ROS levels in cells under oxidative stress. In palmitic acid-treated H9C2 cardiomyocytes, 1-MNA treatment markedly reduced ROS production.

-

Nrf2 Pathway Activation: The antioxidant effects of 1-MNA are associated with the upregulation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. 1-MNA treatment increases the expression of Nrf2 and its downstream antioxidant defense genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO-1).

-

-

Vascular Endothelium Protection:

-

Prostacyclin (PGI2) and Nitric Oxide (NO) Regulation: 1-MNA acts on vascular endothelial cells to stimulate the synthesis and release of prostacyclin (PGI2), a potent inhibitor of platelet aggregation with anti-inflammatory properties. It also improves the bioavailability of nitric oxide (NO), a critical vasodilator, by regulating the activity of endothelial nitric oxide synthase (eNOS).

-

Reversal of Endothelial Dysfunction: In vitro studies have shown that 1-MNA can reverse the dysfunction of the endothelium caused by inflammatory stimuli like TNF-α.

-

-

Metabolic Regulation and Sirtuin Activation:

-

Dual-Action NAD+ Modulation: 1-MNA operates through a sophisticated dual mechanism. It acts as a feedback inhibitor of NNMT, the enzyme that produces it. This inhibition preserves the cellular pool of nicotinamide, making it available for the NAD+ salvage pathway. By preventing nicotinamide accumulation, it also avoids the feedback inhibition that nicotinamide itself exerts on sirtuins.

-

SIRT1 Stabilization: 1-MNA directly upregulates and stabilizes SIRT1 protein expression by preventing its proteasomal degradation, thereby enhancing its deacetylase activity.

-

Quantitative Data Summary

The effective concentration of 1-MNA can vary significantly depending on the cell type, experimental model, and endpoint being measured.

Table 1: Effective Concentrations of 1-MNA in Various In Vitro Models

| Cell Type | Model / Stimulus | 1-MNA Concentration | Observed Effect | Reference |

|---|---|---|---|---|

| H9C2 Cardiomyocytes | Palmitic Acid (500 µM) | 10 mM | Reduced ROS production by 65.1%; Increased Nrf2 expression. | |

| Human Macrophages (THP-1) | LPS + Nigericin/ATP | 1-10 mM | Reduced NLRP3 inflammasome activation and IL-1β secretion. | |

| Human Endothelial Cells | TNF-α Induced Dysfunction | Not specified | Reversal of inflammatory dysfunction; increased NO and PGI2 secretion. |

| Human T-Cells | CD3/CD28 Activation | 8 mM | Induced expression of TNF-α. | |

Table 2: Summary of Key In Vitro Effects of 1-MNA

| Biological Process | Key Pathway | Measured Outcome | Cell Model | Reference |

|---|---|---|---|---|

| Anti-inflammation | NLRP3 Inflammasome | ↓ IL-1β secretion | Human Macrophages | |

| NF-κB | ↓ p65 translocation, ↓ TNF-α, IL-6, IL-1β mRNA | H9C2 Cardiomyocytes | ||

| Anti-oxidation | Nrf2 | ↑ Nrf2, HO-1, NQO-1 expression; ↓ ROS levels | H9C2 Cardiomyocytes | |

| Vasculoprotection | COX-2 / eNOS | ↑ Prostacyclin (PGI2) release, ↑ Nitric Oxide (NO) release | Endothelial Cells |

| Metabolic Regulation | Sirtuins / NNMT | ↑ SIRT1 protein expression, ↓ NNMT activity | N/A | |

Visualized Pathways and Workflows

Revolutionizing Dyslipidemia Research: Animal Models for Evaluating TRIA-662

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction:

TRIA-662, chemically identified as N-methylnicotinamide (MNA) chloride, is an emerging therapeutic agent under investigation for its potential as a hypolipidemic compound. Clinical trial NCT01930240 has explored its safety and efficacy in modulating serum lipid parameters, with a particular focus on triglycerides and lipoprotein lipase (B570770). These application notes provide a comprehensive guide for researchers to design and execute preclinical studies using appropriate animal models to further elucidate the therapeutic potential and mechanism of action of this compound in dyslipidemia.

Proposed Mechanism of Action

The metabolic effects of this compound (MNA) are intricately linked to the Nicotinamide (B372718) N-methyltransferase (NNMT) pathway. NNMT is a key enzyme that catalyzes the methylation of nicotinamide to form MNA. Elevated NNMT activity has been associated with obesity and insulin (B600854) resistance. Preclinical evidence suggests that the administration of MNA can influence lipid metabolism, although the precise mechanisms are still under investigation. One key study demonstrated that MNA treatment reduced plasma triglyceride concentrations in a rat model of fructose-induced hypertriglyceridemia[1][2]. This suggests that this compound may exert its effects by modulating pathways involved in triglyceride synthesis, clearance, or both. A primary target of interest for triglyceride metabolism is lipoprotein lipase (LPL), the enzyme responsible for hydrolyzing triglycerides in circulating lipoproteins.

Recommended Animal Models

To investigate the triglyceride-lowering effects of this compound, diet-induced models of hypertriglyceridemia in rodents are highly recommended due to their translational relevance and established protocols.

1. High-Fructose Diet-Induced Hypertriglyceridemia in Rats:

-

Rationale: This model effectively mimics aspects of metabolic syndrome in humans, including elevated plasma triglycerides. Previous studies have successfully demonstrated the triglyceride-lowering effect of MNA in this model[1][2].

-

Species: Sprague-Dawley or Wistar rats are suitable for this model.

2. High-Fat Diet-Induced Dyslipidemia in Mice:

-

Rationale: This is a widely used model to study obesity, insulin resistance, and associated dyslipidemia. It allows for the investigation of this compound's effects in the context of a Western-style diet.

-

Species: C57BL/6J mice are a common and appropriate strain for this model.

3. Genetically Modified Mouse Models:

-

Rationale: For more in-depth mechanistic studies, genetically modified mice with predispositions to dyslipidemia, such as Apolipoprotein E knockout (ApoE-/-) or Low-Density Lipoprotein Receptor knockout (LDLR-/-) mice, can be utilized. These models develop spontaneous hypercholesterolemia and atherosclerosis.

-

Species: ApoE-/- or LDLR-/- mice on a C57BL/6J background.

Experimental Protocols

Below are detailed protocols for inducing hypertriglyceridemia and assessing the effects of this compound.

Protocol 1: High-Fructose Diet-Induced Hypertriglyceridemia in Rats

Objective: To evaluate the effect of this compound on plasma triglyceride levels and lipoprotein lipase activity in a rat model of fructose-induced hypertriglyceridemia.

Materials:

-

Male Sprague-Dawley rats (8-10 weeks old)

-

Standard chow diet

-

High-fructose diet (60% fructose)

-

This compound (N-methylnicotinamide chloride)

-

Vehicle control (e.g., sterile water or saline)

-

Blood collection supplies (e.g., EDTA tubes)

-

Centrifuge

-

Spectrophotometer or automated clinical chemistry analyzer

-

Lipoprotein lipase activity assay kit

Procedure:

-

Acclimatization: Acclimate rats to the animal facility for at least one week, providing ad libitum access to standard chow and water.

-

Induction of Hypertriglyceridemia:

-

Divide rats into two main groups: Control (standard chow) and High-Fructose Diet.

-

Feed the respective diets for a period of 4-8 weeks to induce a stable hypertriglyceridemic state in the high-fructose group.

-

-

Treatment:

-

After the induction period, divide the High-Fructose Diet group into two subgroups: Vehicle-treated and this compound-treated.

-

Administer this compound or vehicle daily via oral gavage for a period of 4 weeks. A suggested starting dose, based on previous studies, is 100 mg/kg body weight[1]. Dose-response studies are recommended.

-

-

Sample Collection:

-

At the end of the treatment period, fast the animals overnight.

-

Collect blood samples from the tail vein or via cardiac puncture under anesthesia into EDTA-containing tubes.

-

Centrifuge the blood at 3000 rpm for 15 minutes at 4°C to separate the plasma.

-

Collect tissue samples (e.g., liver, adipose tissue) for further analysis.

-

-

Biochemical Analysis:

-

Measure plasma triglyceride, total cholesterol, HDL-cholesterol, and LDL-cholesterol levels using commercially available kits.

-

Measure post-heparin plasma lipoprotein lipase (LPL) activity. This involves injecting heparin (e.g., 100 IU/kg) intravenously 10 minutes before blood collection to release LPL from the endothelial surface into the circulation. LPL activity is then measured using a specific assay kit.

-

-

Data Analysis:

-

Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to compare the different treatment groups.

-

Protocol 2: Assessment of Gene and Protein Expression

Objective: To investigate the molecular mechanisms by which this compound affects lipid metabolism.

Materials:

-

Liver and adipose tissue samples from Protocol 1

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR machine and reagents

-

Protein extraction buffers and protease inhibitors

-

Western blotting equipment and reagents

-

Antibodies against key proteins (e.g., LPL, SREBP-1c, FAS, ACC)

Procedure:

-

RNA Extraction and qPCR:

-

Extract total RNA from liver and adipose tissue samples.

-

Synthesize cDNA from the extracted RNA.

-

Perform quantitative real-time PCR (qPCR) to analyze the expression of genes involved in lipid metabolism, such as Lpl, Srebf1 (encoding SREBP-1c), Fasn (encoding Fatty Acid Synthase), and Acaca (encoding Acetyl-CoA Carboxylase).

-

-

Protein Extraction and Western Blotting:

-

Extract total protein from liver and adipose tissue samples.

-

Perform Western blotting to determine the protein levels of LPL and other key enzymes and transcription factors involved in lipid metabolism.

-

Data Presentation

Quantitative data should be summarized in clearly structured tables for easy comparison between treatment groups.

Table 1: Effect of this compound on Plasma Lipid Profile in High-Fructose Fed Rats

| Treatment Group | Triglycerides (mg/dL) | Total Cholesterol (mg/dL) | HDL-Cholesterol (mg/dL) | LDL-Cholesterol (mg/dL) |

| Control (Chow + Vehicle) | ||||

| High-Fructose + Vehicle | ||||

| High-Fructose + this compound |

Table 2: Effect of this compound on Post-Heparin Plasma Lipoprotein Lipase Activity

| Treatment Group | LPL Activity (U/L) |

| Control (Chow + Vehicle) | |

| High-Fructose + Vehicle | |

| High-Fructose + this compound |

Visualizations

Signaling Pathway

Caption: Proposed mechanism of this compound in triglyceride metabolism.

Experimental Workflow

Caption: Experimental workflow for evaluating this compound in rats.

References

Application Notes and Protocols for TRIA-662 (1-Methylnicotinamide) in Cardiovascular Disease Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

TRIA-662, also known as 1-Methylnicotinamide (1-MNA), is an endogenous metabolite of nicotinamide (B372718) (Vitamin B3) that has emerged as a promising therapeutic agent in cardiovascular disease research. It is the product of the enzymatic reaction catalyzed by nicotinamide N-methyltransferase (NNMT).[1][2] Preclinical studies have demonstrated its vasoprotective, anti-inflammatory, anti-thrombotic, and anti-atherosclerotic properties.[1][2] These effects are primarily attributed to its ability to modulate endothelial function, reduce oxidative stress, and attenuate inflammatory responses. This document provides detailed application notes and experimental protocols for the use of this compound in various cardiovascular disease research models.

Mechanism of Action

This compound (1-MNA) exerts its cardioprotective effects through a multi-faceted mechanism of action. A key aspect of its function is the modulation of vascular endothelial cell activity.[3] It stimulates the release of prostacyclin (PGI2), a potent endogenous inhibitor of platelet aggregation with anticoagulant and anti-atherosclerotic properties. Additionally, this compound enhances the production of nitric oxide (NO), contributing to vasorelaxation and improved endothelial function.

In cellular signaling, this compound has been shown to upregulate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of antioxidant responses. This leads to the expression of downstream antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), thereby mitigating oxidative stress. Concurrently, this compound inhibits the pro-inflammatory Nuclear Factor-kappa B (NF-κB) signaling pathway, reducing the expression of inflammatory cytokines such as TNF-α, IL-1β, and IL-6.

The interplay between NNMT, this compound, and cellular metabolism is complex. While high NNMT activity can deplete NAD+ pools and increase homocysteine levels, which are risk factors for cardiovascular disease, its product, this compound, appears to have opposing protective effects.

Key Signaling Pathways

Figure 1: Signaling pathways modulated by this compound (1-MNA) in cardiovascular cells.

Data Presentation

In Vivo Efficacy of this compound in Animal Models

| Model | Species | Treatment Dose | Duration | Key Findings | Reference |

| Atherosclerosis | ApoE/LDLR-/- Mice | 100 mg/kg/day | 8 weeks | Reduced atherosclerotic plaque area and inflammation. Improved endothelial function (increased PGI2 and NO). | |

| High-Fat Diet-Induced Cardiac Injury | C57BL/6J Mice | 100 mg/kg/day | 18 weeks | Decreased cardiac inflammation, apoptosis, and fibrosis. Reduced plasma triglycerides and LDL. | |

| Diabetes-Associated Endothelial Dysfunction | db/db Mice | 100 mg/kg | 4 weeks | Improved endurance exercise capacity. Reduced post-exercise leukocytosis. |

In Vitro Effects of this compound on Cardiac and Endothelial Cells

| Cell Type | Model | Treatment Concentration | Duration | Key Findings | Reference |

| H9C2 Cardiomyocytes | Palmitic Acid-Induced Lipotoxicity | 10 mM | 24 hours | Reduced ROS production, inflammation, and apoptosis. | |

| Human Umbilical Vein Endothelial Cells (HUVECs) | TNF-α-Induced Inflammation | 0.1 µM | 1, 3, 6, 12, or 24 hours | Reversed endothelial dysfunction. Modulated cell elasticity. |

Experimental Protocols

In Vivo Model: Atherosclerosis in ApoE/LDLR-/- Mice

This protocol describes the induction of atherosclerosis in Apolipoprotein E and LDL Receptor double knockout (ApoE/LDLR-/-) mice and subsequent treatment with this compound.

Materials:

-

ApoE/LDLR-/- mice (e.g., 4 months old)

-

This compound (1-MNA)

-

Vehicle (e.g., sterile saline)

-

Standard rodent diet

-

Gavage needles

-

Anesthesia (e.g., isoflurane)

-

Surgical tools for tissue harvesting

-

Histology reagents (e.g., Oil Red O, antibodies for CD68)

Workflow:

Figure 2: Experimental workflow for the in vivo atherosclerosis model.

Procedure:

-

Animal Acclimatization: Acclimatize male ApoE/LDLR-/- mice to the housing conditions for at least one week.

-

Group Allocation: Randomly divide the mice into two groups: a vehicle control group and a this compound treatment group.

-

Treatment Administration:

-

Prepare a stock solution of this compound in the chosen vehicle.

-

Administer this compound (100 mg/kg) or an equivalent volume of vehicle daily via oral gavage for 8 weeks.

-

-

Monitoring: Monitor the body weight and general health of the animals throughout the study.

-

Tissue Harvesting:

-